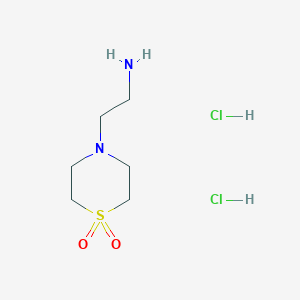

4-Thiomorpholineethylamine 1,1-dioxide dihydrochloride

Description

Historical Context and Development

The development of 4-thiomorpholineethylamine 1,1-dioxide dihydrochloride can be traced to the broader research into thiomorpholine derivatives that gained momentum in the late 20th century. Thiomorpholine and thiomorpholine 1,1-dioxide are important building blocks in drug discovery research, with numerous biologically active analogues containing these moieties having entered human clinical trials. The systematic study of thiomorpholine derivatives emerged from the recognition that these non-aromatic six-membered saturated heterocycles, specifically 1-thia-4-azacyclohexane compounds, offered unique pharmacological properties.

The specific compound 4-thiomorpholineethylamine 1,1-dioxide represents an evolution in thiomorpholine chemistry where researchers sought to combine the beneficial properties of the thiomorpholine ring system with functional aminoethyl side chains. This development was driven by the need for versatile building blocks that could serve multiple roles in pharmaceutical synthesis while maintaining favorable physicochemical properties. The oxidation of the sulfur atom to the sulfone form (1,1-dioxide) was a crucial advancement that enhanced the compound's stability and altered its electronic properties, making it more suitable for various chemical transformations.

Research into continuous flow synthesis methods has also contributed to the development of thiomorpholine derivatives. A procedure for the continuous flow generation of thiomorpholine in a two-step telescoped format was developed, yielding 12.74 grams (54% overall) of thiomorpholine as a colorless oil with a boiling point of 58-64 degrees Celsius at 20 millibar. This methodological advancement has facilitated the production of thiomorpholine precursors necessary for the synthesis of more complex derivatives like the 1,1-dioxide compounds.

Nomenclature and Classification

The compound this compound operates under multiple nomenclature systems, reflecting its complex chemical structure and various classification schemes. According to the International Union of Pure and Applied Chemistry nomenclature, the compound is systematically named 2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine dihydrochloride. Alternative naming conventions include 4-(2-aminoethyl)thiomorpholine 1,1-dioxide dihydrochloride and this compound.

The Chemical Abstracts Service has assigned the registry number 625106-56-1 to the dihydrochloride salt form, while the base compound 4-(2-aminoethyl)thiomorpholine 1,1-dioxide carries the registry number 89937-52-0. The European Community number 821-294-4 is also associated with this compound, facilitating its identification in regulatory and commercial contexts.

From a chemical classification perspective, this compound belongs to the class of organic compounds known as thiomorpholines. These are heterocyclic compounds containing a thiomorpholine ring, which is a six-membered aliphatic ring containing one nitrogen atom and one sulfur atom at positions 1 and 4 respectively, and four carbon atoms. The compound is further classified as a sulfone derivative due to the presence of the 1,1-dioxide functionality, and as an amine salt due to the dihydrochloride component.

The compound's position within the broader chemical taxonomy places it among substituted thiomorpholines, specifically those bearing aminoalkyl substituents. This classification is significant for understanding its reactivity patterns and potential biological interactions, as aminoethyl-substituted heterocycles often exhibit enhanced bioavailability and receptor binding characteristics compared to their unsubstituted counterparts.

Structural Characterization and Molecular Properties

The molecular structure of this compound exhibits several distinctive features that define its chemical behavior and applications. The compound has a molecular formula of C₆H₁₆Cl₂N₂O₂S and a molecular weight of 251.18 grams per mole for the dihydrochloride salt. The base compound, without the hydrochloride components, has a molecular formula of C₆H₁₄N₂O₂S and a molecular weight of 178.25 grams per mole.

Table 1: Molecular Properties of this compound

The structural characterization reveals a thiomorpholine ring system featuring a sulfur atom oxidized to the sulfone state, creating a 1,1-dioxide functionality. This oxidation significantly alters the electronic distribution within the ring, making the sulfur center more electrophilic and influencing the overall conformational preferences of the molecule. The aminoethyl substituent at the 4-position of the thiomorpholine ring provides a basic functional group that can participate in hydrogen bonding and ionic interactions, particularly when protonated in the dihydrochloride salt form.

Spectroscopic characterization data for related thiomorpholine compounds indicates characteristic nuclear magnetic resonance patterns. For thiomorpholine itself, ¹H nuclear magnetic resonance spectroscopy in deuterated chloroform shows signals at δ 3.09-3.05 (multiplet, 4H), 2.57-2.53 (multiplet, 4H), and 1.52 (broad singlet, 1H), while ¹³C nuclear magnetic resonance spectroscopy shows signals at δ 47.9 and 28.3. The 1,1-dioxide derivatives would be expected to show shifted chemical shifts due to the electron-withdrawing nature of the sulfone group.

The three-dimensional structure of the compound features a chair-like conformation for the thiomorpholine ring, similar to cyclohexane derivatives, but with distortions introduced by the heteroatoms and the sulfone functionality. The aminoethyl side chain provides conformational flexibility, allowing the molecule to adopt various orientations that may be important for biological activity and chemical reactivity.

Position in Heterocyclic Chemistry

This compound occupies a significant position within the broader field of heterocyclic chemistry, particularly in the realm of six-membered sulfur-nitrogen heterocycles. Thiomorpholine and thiomorpholine 1,1-dioxide are recognized as important building blocks in medicinal chemistry research, with their versatility stemming from the unique combination of sulfur and nitrogen heteroatoms within a saturated ring system.

The compound represents an advanced example of heteroatom manipulation in organic synthesis, where the sulfur oxidation state has been carefully controlled to achieve the 1,1-dioxide functionality. This oxidation state is particularly valuable because it introduces significant electronic and steric effects while maintaining the basic ring structure. The sulfone group serves as both an electron-withdrawing substituent and a potential site for further chemical modification, making these compounds versatile synthetic intermediates.

In the context of pharmaceutical chemistry, thiomorpholine derivatives have demonstrated significant biological activity across multiple therapeutic areas. The morpholine and thiomorpholine scaffolds are seen as heterocyclic leitmotifs showcasing versatility in their pharmacological activity, with thoughtfully substituted derivatives displaying diversified mechanisms of action. These compounds have shown applications as antitubercular agents, anti-urease inhibitors, antioxidants, and antibacterial agents.

Table 2: Classification of Thiomorpholine Derivatives in Heterocyclic Chemistry

| Structural Class | Key Features | Chemical Significance | Representative Applications |

|---|---|---|---|

| Basic Thiomorpholine | 1-thia-4-azacyclohexane | Fundamental scaffold | Synthetic intermediate |

| Thiomorpholine 1-oxide | Mono-oxidized sulfur | Intermediate oxidation state | Chemical building block |

| Thiomorpholine 1,1-dioxide | Di-oxidized sulfur (sulfone) | Enhanced stability and reactivity | Pharmaceutical synthesis |

| N-Substituted derivatives | Various N-alkyl groups | Modulated basicity and lipophilicity | Drug development |

| Ring-fused systems | Bicyclic and polycyclic variants | Conformational constraint | Specialized biological targets |

The preparation of novel bridged bicyclic thiomorpholines has further expanded the chemical space available to medicinal chemists. Compounds such as 3-thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane, along with their corresponding 1,1-dioxide counterparts, have been prepared as novel bicyclic thiomorpholine building blocks using straightforward chemistry from inexpensive starting materials. These developments highlight the continuing evolution of thiomorpholine chemistry and its expanding role in drug discovery.

The synthetic accessibility of thiomorpholine derivatives has been enhanced through various methodological advances. Industrial production methods typically involve the oxidation of thiomorpholine precursors using agents such as potassium permanganate under controlled conditions. The synthesis begins with diethanolamine, which undergoes substitution with thionyl chloride to form bis(2-chloroethyl)amine hydrochloride, followed by subsequent cyclization and oxidation steps.

Properties

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.2ClH/c7-1-2-8-3-5-11(9,10)6-4-8;;/h1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEGGSIXQDYQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656399 | |

| Record name | 4-(2-Aminoethyl)-1lambda~6~,4-thiazinane-1,1-dione--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625106-56-1 | |

| Record name | 4-(2-Aminoethyl)-1lambda~6~,4-thiazinane-1,1-dione--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethyl)thiomorpholine 1,1-dioxide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidation Step: Formation of Thiomorpholine-1,1-dioxide Amino Protecting Compound

- Starting Material: Thiomorpholine amino protecting compound (structure includes an amido protecting group).

- Oxidizing Agent: Potassium permanganate (KMnO4).

- Reaction Conditions:

- The oxidation is performed in aqueous medium.

- Potassium permanganate is added in divided portions to control the reaction rate and heat release.

- Typical mass ratio of thiomorpholine amino protecting compound:water:potassium permanganate is approximately 1:0.5–1.5:8–10.

- The addition is done in four batches:

- 1st batch: 25–35% of total KMnO4

- 2nd batch: 25–35%

- 3rd batch: 15–25%

- 4th batch: remainder

- Temperature is controlled between 35°C and 40°C to maintain gentle and safe reaction conditions.

- Outcome: Formation of thiomorpholine-1,1-dioxide amino protecting compound with high oxidation efficiency and minimal side reactions.

Hydrolysis Step: Conversion to 4-Thiomorpholineethylamine 1,1-dioxide Dihydrochloride

- Procedure:

- The oxidized amino protecting compound is slowly added to concentrated hydrochloric acid at room temperature.

- The mixture is stirred and monitored by thin-layer chromatography (TLC) until completion of hydrolysis.

- The reaction mixture is then concentrated to remove water and excess hydrochloric acid.

- The crude product obtained is the hydrochloride salt of 4-Thiomorpholineethylamine 1,1-dioxide.

- Purification:

- The crude hydrochloride salt is recrystallized from ethanol to improve purity.

- Typical recrystallization yields are very high, generally above 99%.

- Further purification steps may include pH adjustment with sodium hydroxide (NaOH) to about pH 8–9, followed by solvent extraction with ethyl acetate to remove impurities and isolate the oily free base form if needed.

Representative Experimental Data and Yields

| Embodiment | Starting Material (g) | Water (g) | Concentrated HCl (g) | Ethanol for Recrystallization (g) | Product Obtained (g) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 330 | 1650 | 330 | 580 | 272 | 99.6 | High purity crystallized hydrochloride salt |

| 2 | 660 | 5280 | 1980 | 1100 | 542 | 99.2 | Scale-up with consistent yield |

| 3 | 330 | 1650 | 330 | — | 207 (oily form) | 96.7 | pH adjusted, ethyl acetate extraction |

| 4 | 660 | 5280 | 1980 | — | 414 (oily form) | 97.0 | Larger scale pH adjustment and extraction |

| 5 | 1220 | 7320 | 2440 | — | 672 (oily form) | 96.4 | Further scale-up, consistent results |

| 6 | 1900 | 13300 | 4750 | — | 1190 (oily form) | 96.8 | Industrial scale preparation |

Note: Yields refer to isolated product after recrystallization or extraction and drying.

Reaction Mechanism Insights and Process Control

- The oxidation step utilizes potassium permanganate, a strong oxidant, to convert the sulfur atom in the thiomorpholine ring to the corresponding sulfone (1,1-dioxide).

- Divided addition of KMnO4 helps prevent excessive heat generation and uncontrolled reactions.

- Acidic hydrolysis removes the amino protecting group, liberating the free amine as its dihydrochloride salt.

- Control of pH after hydrolysis allows isolation of either the hydrochloride salt or the free base form, depending on downstream application needs.

- TLC monitoring ensures reaction completeness and prevents overreaction or decomposition.

Summary Table of Key Reaction Parameters

| Parameter | Typical Range / Value |

|---|---|

| Oxidation temperature | 35°C – 40°C |

| KMnO4 addition | 4 batches (25–35%, 25–35%, 15–25%, remainder) |

| Mass ratio (thiomorpholine:water:KMnO4) | 1 : 0.5–1.5 : 8–10 |

| Hydrolysis acid | Concentrated HCl |

| Hydrolysis temperature | Room temperature |

| pH adjustment post-hydrolysis | 8 – 9 (using NaOH) |

| Recrystallization solvent | Ethanol |

| Extraction solvent | Ethyl acetate (optional) |

| Product yield | 96% – 99.6% |

Additional Notes on Industrial and Research Applications

- The described preparation method is scalable from laboratory to industrial scale with consistent yields and purity.

- The method avoids the use of oxygen gas, making the process safer and easier to control.

- The choice of protecting groups and reaction conditions can be optimized depending on the starting materials and desired final product purity.

- The final dihydrochloride salt form is stable and suitable for storage and further chemical transformations.

Chemical Reactions Analysis

4-Thiomorpholineethylamine 1,1-dioxide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.

Reduction: It can be reduced to remove the dioxide group, reverting to its original thiomorpholine structure.

Substitution: The amine group can participate in substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Thiomorpholineethylamine 1,1-dioxide dihydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a reference substance for analytical methods.

Biology: The compound is employed in biochemical assays to study enzyme activity and protein interactions.

Medicine: It serves as a reference standard for drug impurities and is used in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Thiomorpholineethylamine 1,1-dioxide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its action depend on the specific biological system being studied. For example, in enzyme assays, it may act as an inhibitor or activator, depending on the enzyme’s active site and the compound’s structure .

Comparison with Similar Compounds

Structural Features :

- Core structure : A six-membered thiomorpholine ring (sulfur atom replacing oxygen in morpholine) oxidized to a sulfone (1,1-dioxide).

- Substituent : An ethylamine (-CH₂CH₂NH₂) group at the 4-position of the thiomorpholine ring.

- Salt form : Dihydrochloride, which improves aqueous solubility and crystallinity .

Comparison with Structurally Similar Compounds

Thiomorpholine 1,1-dioxide derivatives share a common sulfone-functionalized ring but differ in substituents, impacting their physicochemical properties and applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Functional Group Impact on Properties

Ethylamine vs. Phenyl :

- The ethylamine group in this compound increases hydrophilicity and basicity, making it suitable for aqueous-phase reactions or proton-coupled biological interactions .

- In contrast, the phenyl substituent in 4-phenylthiomorpholine 1,1-dioxide enhances lipophilicity, favoring membrane permeability or agrochemical applications .

Salt Forms :

- The dihydrochloride salt of the target compound improves stability and solubility compared to free bases (e.g., thiomorpholine 1,1-dioxide hydrochloride, CAS 59801-62-6) .

Chiral Centers :

- Derivatives like (R)-4-(pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride introduce stereochemical complexity, critical for enantioselective drug targeting .

Biological Activity

4-Thiomorpholineethylamine 1,1-dioxide dihydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its mechanisms of action, biochemical pathways, and various biological effects based on diverse research findings.

- Chemical Name : this compound

- CAS Number : 625106-56-1

- Molecular Formula : C₅H₁₂Cl₂N₂O₂S

The compound's biological activity is primarily attributed to its interaction with various cellular targets:

- Target Kinases : It has been shown to modulate kinases involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cellular proliferation and survival.

- Biochemical Pathways : The compound influences several metabolic pathways, including those involved in inflammation and cancer progression. It is known to inhibit pro-inflammatory cytokine production and induce apoptosis in cancer cell lines.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines; inhibits tumor growth. |

| Anti-inflammatory | Reduces production of pro-inflammatory cytokines. |

| Antimicrobial | Exhibits activity against several bacterial strains. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress in cells. |

Case Studies and Research Findings

Various studies have highlighted the compound's efficacy:

-

Anticancer Efficacy :

- In vitro studies demonstrated that 4-Thiomorpholineethylamine induced apoptosis in breast and lung cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death.

- A study reported a significant reduction in tumor volume in animal models treated with this compound compared to controls.

-

Anti-inflammatory Effects :

- Research indicated that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

-

Antimicrobial Activity :

- A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth at varying concentrations, demonstrating its potential as an antimicrobial agent.

Dosage Effects

The efficacy of 4-Thiomorpholineethylamine varies with dosage:

- Low Doses : Exhibited therapeutic benefits such as reduced inflammation and tumor growth.

- High Doses : Induced toxicity in some models, highlighting the importance of optimizing dosing regimens for therapeutic applications.

Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes, leading to various metabolites that may retain or lose biological activity. Understanding these pathways is crucial for predicting pharmacokinetics and potential side effects.

Transport and Distribution

The compound's distribution within tissues is facilitated by solute carrier transporters, which influence its localization and accumulation in target sites. This aspect is critical for maximizing therapeutic effects while minimizing systemic toxicity.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : The ethylamine moiety (CH₂CH₂NH₂) shows characteristic triplet and quartet signals near δ 2.6–3.1 ppm (¹H) and δ 40–50 ppm (¹³C). The thiomorpholine 1,1-dioxide ring exhibits distinct sulfone-related deshielding in the δ 3.5–4.0 ppm range (¹H) .

- IR : Strong absorption bands at 1120–1150 cm⁻¹ (S=O symmetric/asymmetric stretching) and 3200–3400 cm⁻¹ (N-H stretching from amine and hydrochloride groups) confirm functional groups .

- MS (ESI) : The molecular ion peak at m/z 251.17 (M+H⁺) and fragment ions (e.g., m/z 171.6 for the thiomorpholine-dioxide core) validate the structure .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of hydrochloride vapors or dust .

- Storage : Store in airtight containers at 2–8°C, away from heat and ignition sources (risk of decomposition or HCl release) .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .

How can researchers resolve discrepancies in purity analysis using HPLC?

Advanced Research Focus

Discrepancies in HPLC purity data (e.g., trailing peaks or baseline noise) may arise from:

- Column Selection : Use a polar-embedded C18 column (e.g., Waters XBridge) to improve resolution of hydrophilic amine and sulfone groups.

- Mobile Phase Optimization : Adjust pH to 2.5–3.0 with 0.1% trifluoroacetic acid (TFA) to suppress amine ionization and enhance peak symmetry .

- Sample Preparation : Dissolve the compound in degassed water:acetonitrile (90:10) to prevent oxidation during analysis .

Validation : Compare retention times and spiking studies with reference standards (e.g., PI-17626) to confirm identity .

What mechanistic roles does this compound play in Diels-Alder or cycloaddition reactions?

Advanced Research Focus

The 1,1-dioxide group acts as an electron-deficient dienophile in Diels-Alder reactions. For example:

- Reaction with Cyclopentadiene : The sulfone enhances electrophilicity, enabling regioselective [4+2] cycloaddition at ambient temperatures. The ethylamine side chain can facilitate post-reduction modifications (e.g., amide coupling) .

- Cycloaddition with Enamines : The compound’s rigid bicyclic structure directs stereoselectivity, favoring endo transition states. Computational studies (DFT) recommend solvent screening (e.g., THF vs. DCM) to optimize yields .

How can reaction conditions be optimized for synthesizing 3-substituted derivatives?

Advanced Research Focus

To synthesize 3-chloro or 3-bromo derivatives:

- Chlorination : Use UV light and Cl₂ gas in CCl₄ at –10°C for selective 3-position halogenation, analogous to thiete 1,1-dioxide derivatization .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution rates.

- Kinetic Monitoring : Employ in-situ IR or Raman spectroscopy to track sulfone group reactivity and minimize overhalogenation .

What are the applications of this compound in medicinal chemistry or drug discovery?

Q. Advanced Research Focus

- Ligand Design : The ethylamine moiety serves as a chelating group for transition metals (e.g., Ru or Pt) in anticancer complexes.

- Protease Inhibition : The sulfone group mimics tetrahedral intermediates in serine protease assays (e.g., thrombin inhibitors) .

- PET Tracers : Radiolabeling with ¹¹C or ¹⁸F on the amine group enables imaging of sulfone-mediated metabolic pathways .

How does pH affect the stability of aqueous solutions of this compound?

Q. Advanced Research Focus

- Acidic Conditions (pH < 3) : Protonation of the amine group stabilizes the compound, but prolonged exposure risks HCl gas evolution.

- Neutral/Alkaline Conditions (pH > 7) : Degradation occurs via sulfone group hydrolysis, forming sulfonic acid byproducts. Use buffered solutions (pH 4–6) for long-term stability .

Analytical Validation : Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.